(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
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Overview
Description
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[24]heptan-4-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the spirocyclic intermediate in the presence of a base.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-7-hydroxyimino-5-azaspiro[2.4]heptane-4-one: A closely related compound with similar structural features.
Pyrazole Derivatives: Compounds with a pyrazole ring that exhibit similar biological activities.
Imidazole Derivatives: Compounds with an imidazole ring that are used in similar applications.
Uniqueness
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[24]heptan-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(7E)-5-benzyl-7-hydroxyimino-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-13(6-7-13)11(14-17)9-15(12)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b14-11- |
InChI Key |
IIEDFFXQMZVILI-KAMYIIQDSA-N |
Isomeric SMILES |
C1CC12/C(=N\O)/CN(C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC12C(=NO)CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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